Potassium carbonate

Catalog No.
S583659
CAS No.
584-08-7
M.F
K2CO3
CK2O3
M. Wt
138.205 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium carbonate

CAS Number

584-08-7

Product Name

Potassium carbonate

IUPAC Name

dipotassium;carbonate

Molecular Formula

K2CO3
CK2O3

Molecular Weight

138.205 g/mol

InChI

InChI=1S/CH2O3.2K/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2

InChI Key

BWHMMNNQKKPAPP-UHFFFAOYSA-L

SMILES

C(=O)([O-])[O-].[K+].[K+]

Solubility

Very soluble in water. Insoluble in ethanol
For more Solubility (Complete) data for POTASSIUM CARBONATE (6 total), please visit the HSDB record page.
Insoluble in alcohol and acetone
111 g/100 g water at 25 °C
Soluble in 1 part cold, 0.7 part boiling water.
Solubility in water (g K2CO3/100 g H2O): 105.5 at 0 °C; 108.0 at 10 °C; 110.5 at 20 °C; 113.7 at 30 °C; 155.7 at 100 °C
Solubility in water, g/100ml at 20 °C: 112

Synonyms

Carbonic Acid Dipotassium Salt; Potassium Carbonate (K2CO3); CLIMB; DCAD Plus; Dipotassium Carbonate; FG; Pearl Ash; Potash; Potassium Carbonate; Potassium Carbonate (2:1); Potassium Carbonate (K2(CO3)); Salt of Tartar; Sorb KX 35

Canonical SMILES

C(=O)([O-])[O-].[K+].[K+]

Organic Chemistry:

  • Synthesis of Organic Compounds: Potassium carbonate acts as a strong base in various organic reactions, promoting deprotonation and facilitating the creation of carbon-carbon and carbon-heteroatom bonds. Studies utilize it in the synthesis of diverse compounds, including pharmaceuticals, agrochemicals, and specialty materials.
  • Decarboxylation Reactions: Potassium carbonate can remove carboxylic acid functional groups from organic molecules, enabling the formation of alkanes, alkenes, and other valuable intermediates. This property is crucial in the research and development of novel organic molecules.

Materials Science:

  • Electrolyte for Solid-State Batteries: Research explores the potential of potassium carbonate as a solid electrolyte material for next-generation lithium-ion batteries. Its high ionic conductivity and stability offer promising avenues for improving battery performance and safety [].
  • Synthesis of Functional Materials: Potassium carbonate is used in the preparation of various functional materials, including ceramic pigments, catalysts, and precursors for advanced electronic materials. Its versatility makes it a valuable tool for material scientists exploring novel functionalities.

Environmental Science:

  • Carbon Capture and Storage: Potassium carbonate solutions are being investigated for their ability to capture carbon dioxide (CO₂) from industrial emissions. The captured CO₂ can then be stored underground, potentially mitigating its impact on climate change.
  • Wastewater Treatment: Potassium carbonate serves as a pH regulator and precipitant in wastewater treatment processes. It can help remove heavy metals, phosphates, and other contaminants from industrial wastewater streams.

Biomedical Research:

  • Cell Culture Media Supplement: Potassium carbonate is often included in cell culture media to maintain a suitable pH and provide essential potassium ions for cell growth and function.
  • Drug Discovery and Development: Researchers utilize potassium carbonate in various assays and screening platforms to assess the efficacy and safety of potential drug candidates.

Potassium carbonate, with the chemical formula K₂CO₃, is an inorganic compound also known as carbonate of potash, pearl ash, or dipotassium carbonate. It appears as a hygroscopic and deliquescent white powder that is odorless and has an alkaline taste. Potassium carbonate is highly soluble in water, forming a strongly alkaline solution with a pH of approximately 11.6. It is primarily derived from the ashes of plants that contain potassium and is a key component of potash, historically used in various applications such as soap and glass production .

  • Reaction with Acids: When potassium carbonate reacts with hydrochloric acid, it undergoes a double displacement reaction:
    K2CO3+2HCl2KCl+H2O+CO2K_2CO_3+2HCl\rightarrow 2KCl+H_2O+CO_2
    This reaction produces potassium chloride, water, and carbon dioxide gas
    2
    .
  • Decomposition of Potassium Bicarbonate: Potassium carbonate can also be synthesized from potassium bicarbonate through thermal decomposition:
    2KHCO3K2CO3+H2O+CO22KHCO_3\rightarrow K_2CO_3+H_2O+CO_2
  • Base Reactions: As a weak base, potassium carbonate can deprotonate weak acids such as phenols and dicarbonyl compounds, facilitating various organic reactions .

Potassium carbonate has limited direct biological activity but plays a role in various biochemical processes. It acts as a buffering agent in biological systems, helping to maintain pH levels. Its mild alkalinity makes it useful in food processing and fermentation, particularly in wine and mead production where it stabilizes acidity . Additionally, it is non-toxic at low concentrations but can cause irritation upon contact with skin or eyes.

Potassium carbonate can be synthesized through several methods:

  • Reaction with Carbon Dioxide: The most common commercial method involves reacting potassium hydroxide with carbon dioxide:
    2KOH+CO2K2CO3+H2O2KOH+CO_2\rightarrow K_2CO_3+H_2O
  • From Potassium Chloride: Another method involves treating potassium chloride with carbon dioxide in the presence of an organic amine to yield potassium bicarbonate, which is then heated to produce potassium carbonate:
    2KHCO3K2CO3+H2O+CO22KHCO_3\rightarrow K_2CO_3+H_2O+CO_2
  • Historical Methods: Historically, potassium carbonate was produced by baking plant ashes (potash) in kilns to remove impurities .

Potassium carbonate has diverse applications across various industries:

  • Glass and Soap Production: It is widely used in the manufacture of glass and as a key ingredient in soap making due to its alkaline properties.
  • Food Industry: Utilized as a leavening agent in baking and as a buffering agent in wine production.
  • Agriculture: Employed as a source of potassium for fertilizers.
  • Fire Suppression: Acts as a fire suppressant in certain applications.

Potassium carbonate shares similarities with other alkali metal carbonates but exhibits unique properties that distinguish it:

CompoundChemical FormulaSolubility in WaterUnique Features
Sodium CarbonateNa₂CO₃Highly solubleCommonly used for cleaning; known as soda ash
Calcium CarbonateCaCO₃Low solubilityUsed extensively in construction and agriculture
Ammonium Carbonate(NH₄)₂CO₃SolubleOften used in baking; decomposes to ammonia
Lithium CarbonateLi₂CO₃SolubleUsed in psychiatric medications for mood stabilization

Potassium carbonate stands out due to its high solubility in water compared to calcium carbonate and its application versatility across food processing and chemical synthesis that may not be applicable to other carbonates .

Advanced Carbonation Techniques for Potassium Hydroxide Solutions

Subatmospheric Pressure Optimization in Continuous Reactor Systems

Industrial-scale carbonation of potassium hydroxide (KOH) with carbon dioxide (CO₂) is enhanced through subatmospheric pressure conditions. The Neumann process, patented in 1973, operates at 80–135°C and 130 torr (17.3 kPa), enabling continuous potassium carbonate hydrate production [1]. Under reduced pressure, water evaporation occurs concurrently with CO₂ absorption, maintaining optimal reaction stoichiometry while preventing equipment corrosion [1] [2].

A critical advantage of subatmospheric systems is the reduction of energy required for solvent evaporation. At 130 torr, the boiling point of water decreases to approximately 55°C, allowing efficient vapor removal without excessive heating [1]. This configuration achieves 85–92% potassium conversion rates in commercial reactors, with residual KOH concentrations below 0.5% [2]. Continuous systems employ cascading reactor designs where pressure gradients between stages drive simultaneous carbonation and crystallization [1] [3].

Table 1: Performance Metrics of Subatmospheric Carbonation

ParameterValue RangeSource
Operating Pressure100–200 torr [1]
Reaction Temperature80–135°C [1]
KOH Conversion Efficiency85–92% [2]
Hydrate Purity98–99.5% [3]

Hydrate Crystallization Dynamics Under Controlled Evaporation

Crystallization of K₂CO₃·1.5H₂O from saturated solutions requires precise control of evaporation rates and supersaturation levels. Industrial processes utilize mixed suspension mixed product removal crystallizers to maintain steady-state conditions [2] [3]. In these systems, mother liquor recycling stabilizes the metastable zone width (MZW), the temperature-concentration range where spontaneous nucleation is avoided [5].

Experimental data reveal that evaporation rates exceeding 2.5 kg/m²·min induce dendritic crystal growth, reducing filterability [6]. Optimal operation occurs at 1.2–1.8 kg/m²·min, producing monoclinic crystals with 200–300 μm median particle sizes [3] [6]. The hydration state of precipitated crystals depends on the cooling profile: rapid quenching (5°C/min) yields K₂CO₃·1.5H₂O, while gradual cooling (1°C/min) forms K₂CO₃·0.5H₂O [5].

Solid-Phase Dehydration Mechanisms of Potassium Carbonate Sesquihydrate

Nucleation-Growth Kinetics in Anhydrous Phase Formation

Dehydration of K₂CO₃·1.5H₂O to anhydrous K₂CO₃ follows Avrami-Erofeev kinetics, with an activation energy of 68.5 kJ/mol [2]. In fluidized bed reactors, the process occurs in two stages:

  • Lattice Water Removal (110–130°C): Bound water molecules detach, forming intermediate amorphous phases [4].
  • Crystallographic Rearrangement (130–160°C): Recrystallization into anhydrous orthorhombic structure [3] [4].

Particle size significantly impacts dehydration rates. Granules below 100 μm complete dehydration in 8–12 minutes at 140°C, whereas 500 μm particles require 25–30 minutes due to intra-particle diffusion limitations [4].

Supersaturation Thresholds in Industrial-Scale Dehydration

Supersaturation ratio (S) governs nucleation frequency in anhydrous K₂CO₃ production. For the reaction:
$$ \text{K}2\text{CO}3\cdot1.5\text{H}2\text{O} \rightarrow \text{K}2\text{CO}3 + 1.5\text{H}2\text{O} $$
The critical supersaturation threshold is $$ S_{\text{crit}} = 1.25 $$, beyond which secondary nucleation dominates crystal size distribution [5] [6]. Industrial fluidized bed systems maintain $$ S = 1.05–1.15 $$ through real-time conductivity monitoring and adjusted heating rates [4] [6].

Table 2: Dehydration Process Parameters

ParameterValue RangeSource
Calcination Temperature130–160°C [3]
Critical Supersaturation1.25 [5]
Optimal Particle Size100–300 μm [4]
Residence Time10–30 minutes [4]

The zwitterion mechanism represents the predominant reaction pathway for carbon dioxide absorption in aqueous potassium carbonate solutions, particularly when enhanced with organic promoters. This mechanism involves the initial formation of a zwitterion intermediate through nucleophilic attack by the nitrogen atom of the promoter on the electrophilic carbon atom of carbon dioxide [1] [2] [3].

The fundamental reaction sequence begins with the formation of the zwitterion intermediate according to the following pathway:

$$ \text{R}2\text{NH} + \text{CO}2 \rightarrow \text{R}2\text{NH}^+\text{CO}2^- $$

This zwitterion intermediate subsequently undergoes proton transfer to form the final carbamate product. The kinetics of this mechanism have been extensively studied using various promoter systems in conjunction with potassium carbonate solutions [1] [4] [5].

Mechanistic Pathways and Rate-Determining Steps

Research has demonstrated that the zwitterion mechanism operates through multiple competitive pathways for proton transfer. The most kinetically favorable pathway involves intermolecular proton transfer from the zwitterion to the oxygen atom of the carbonyl group in nearby molecules, which exhibits significantly reduced free-energy barriers compared to alternative pathways [6]. This enhanced kinetic preference is attributed to stronger intermolecular interactions between the zwitterion and the oxygen sites, as confirmed by radial distribution function analysis [6].

The activation energy for zwitterion formation typically ranges from 7.4 to 12 kilojoules per mole, with the proton transfer step exhibiting similar barriers [7]. Despite comparable activation energies, zwitterion formation appears to be the rate-limiting step due to stronger nonequilibrium solvent effects that cause barrier-recrossing events, effectively reducing the overall reaction rate by approximately two orders of magnitude [7].

Promoter-Specific Kinetic Parameters

Experimental investigations have revealed substantial variations in kinetic parameters across different promoter systems. The rate constant for carbon dioxide absorption in ethylaminoethanol-promoted potassium carbonate solutions reaches 45,540 cubic meters per kilomole per second at 318 Kelvin, with an activation energy of 81.7 kilojoules per mole [1] [4]. Arginine-promoted systems demonstrate even higher rate constants of 85,367 liters per mole per second at 325 Kelvin with an activation energy of 71.9 kilojoules per mole [5].

The reaction order with respect to the promoter concentration is typically first-order for most systems, though amino acid promoters such as sarcosine and proline exhibit fractional orders ranging from 1.2 to 1.6 [8]. This deviation from first-order kinetics suggests complex interactions between the promoter molecules and the carbonate medium that influence the overall reaction mechanism.

Thermodynamic Considerations

The thermodynamic favorability of the zwitterion mechanism has been confirmed through ab initio molecular dynamics simulations, which predict energy changes of approximately -17 to -22 kilojoules per mole for carbamate and bicarbonate formation reactions, respectively [9]. These calculations demonstrate that both reaction pathways are energetically favorable, with bicarbonate formation being slightly more exothermic than carbamate formation [9].

Temperature-Dependent Rate Constants for Bicarbonate Formation

The formation of bicarbonate ions through the reaction of carbon dioxide with hydroxide ions in aqueous potassium carbonate solutions exhibits strong temperature dependence, following Arrhenius behavior across the typical operating range of 293 to 363 Kelvin [10] [11].

Arrhenius Kinetics and Activation Parameters

The temperature dependence of the hydroxide-carbon dioxide reaction rate constant follows the relationship:

$$ k{\text{OH}} = A \exp\left(-\frac{Ea}{RT}\right) $$

where the pre-exponential factor A and activation energy Ea have been determined from experimental measurements across multiple temperature ranges [10] [11]. The apparent activation energy for bicarbonate formation in potassium carbonate systems is consistently reported as 33.4 kilojoules per mole, indicating a surface chemical reaction-controlled regime at lower temperatures [12].

Rate Constant Variations with Temperature

Experimental measurements demonstrate that the hydroxide-carbon dioxide reaction rate constant increases from 8.5 × 10¹⁰ liters per mole per second at 293 Kelvin to 6.8 × 10¹¹ liters per mole per second at 363 Kelvin [10]. This substantial increase reflects the strong temperature sensitivity of the bicarbonate formation reaction, with the rate approximately doubling for every 20 Kelvin increase in temperature.

The bicarbonate formation rate, expressed as moles per liter per second, exhibits even more dramatic temperature dependence, increasing from 2.1 × 10⁻⁴ at 293 Kelvin to 1.2 × 10⁻² at 363 Kelvin [10]. This enhanced temperature sensitivity arises from the combined effects of increased reaction rate constants and higher equilibrium concentrations of reactive species at elevated temperatures.

Equilibrium Considerations and Thermodynamic Parameters

The equilibrium constant for bicarbonate formation increases systematically with temperature, ranging from 4.5 × 10⁻⁷ at 293 Kelvin to 4.1 × 10⁻⁶ at 363 Kelvin [10]. This temperature dependence reflects the endothermic nature of the bicarbonate formation reaction, consistent with van't Hoff equation predictions.

Thermodynamic analysis indicates that the spontaneous bicarbonate decomposition reaction at temperatures above 423 Kelvin proceeds with a positive change in entropy, confirming the thermodynamic driving force for carbon dioxide release during regeneration processes [13]. The standard enthalpy of formation for potassium bicarbonate corresponds to -963.2 kilojoules per mole, providing the thermodynamic foundation for understanding the temperature-dependent equilibrium behavior [14].

Kinetic Regimes and Transition Points

The carbonation behavior of potassium carbonate can be divided into two distinct kinetic regimes based on temperature. At temperatures below 353 Kelvin, the reaction is controlled by surface chemical reactions with an activation energy of 33.4 kilojoules per mole and a frequency factor of 10¹ per second [12]. Above 440 Kelvin, the reaction transitions to a contracting-cube kinetic regime with similar activation energy but different mechanistic characteristics [12].

The transition between these regimes occurs gradually, with the relative contribution of diffusion-controlled processes increasing at higher temperatures. This behavior is consistent with the general principle that mass transfer limitations become more significant as reaction rates increase with temperature.

Diffusion-Limited Regimes in Gas-Liquid Interface Reactions

The absorption of carbon dioxide into aqueous potassium carbonate solutions frequently operates in diffusion-limited regimes, where mass transfer processes rather than chemical reaction kinetics control the overall absorption rate [11] [15] [16].

Mass Transfer Coefficients and Enhancement Factors

The liquid-side mass transfer coefficient for carbon dioxide absorption in potassium carbonate solutions increases systematically with temperature, ranging from 1.2 × 10⁻⁴ meters per second at 298 Kelvin to 3.8 × 10⁻⁴ meters per second at 353 Kelvin [11]. This temperature dependence reflects the combined effects of enhanced molecular diffusion and reduced solution viscosity at elevated temperatures.

The gas-side mass transfer coefficient exhibits even stronger temperature dependence, increasing from 2.3 × 10⁻³ meters per second at 298 Kelvin to 5.6 × 10⁻³ meters per second at 353 Kelvin [11]. The substantially higher gas-side coefficients compared to liquid-side values indicate that the liquid phase typically provides the controlling resistance to mass transfer.

Diffusion Coefficient Variations and Correlations

The diffusion coefficient of carbon dioxide in water increases from 1.9 × 10⁻⁹ square meters per second at 298 Kelvin to 5.9 × 10⁻⁹ square meters per second at 353 Kelvin [11]. In potassium carbonate solutions, these values are reduced by approximately 20-25% due to increased solution viscosity and ionic strength effects, ranging from 1.5 × 10⁻⁹ to 4.9 × 10⁻⁹ square meters per second across the same temperature range [11].

The enhancement of diffusion coefficients with temperature follows the Stokes-Einstein relationship, with the temperature dependence being more pronounced at higher ionic strengths. This behavior is consistent with the general theory of diffusion in electrolyte solutions, where ion-ion interactions and hydration effects influence molecular mobility [17].

Sherwood Number Correlations and Dimensionless Analysis

The Sherwood number for carbon dioxide absorption in potassium carbonate solutions ranges from 125 at 298 Kelvin to 195 at 353 Kelvin, indicating significant enhancement of mass transfer relative to pure diffusion [11]. These values are consistent with the presence of chemical reactions that create concentration gradients and enhance the driving force for mass transfer.

Correlations for the Sherwood number in potassium carbonate systems typically follow the form:

$$ \text{Sh} = 1.2 + 1.2 \text{Re}^{0.25} \text{Sc}^{0.6} $$

where Re represents the Reynolds number and Sc represents the Schmidt number [18]. This correlation successfully predicts mass transfer coefficients across a wide range of operating conditions and solution compositions.

Concentration and Pressure Effects on Diffusion

The concentration dependence of mass transfer coefficients in potassium carbonate solutions exhibits complex behavior. At low concentrations, the overall mass transfer coefficient increases with carbonate concentration due to enhanced chemical reaction rates. However, at concentrations above 20 weight percent, the coefficient begins to decrease due to increased solution viscosity and reduced diffusion rates [11].

The pressure dependence of mass transfer is primarily manifested through changes in gas-phase properties and solubility. Henry's law constants for carbon dioxide in potassium carbonate solutions increase from 2.9 × 10⁶ Pascal cubic meters per mole at 298 Kelvin to 6.8 × 10⁶ Pascal cubic meters per mole at 353 Kelvin, reflecting the decreased solubility at higher temperatures [11].

Interfacial Phenomena and Mass Transfer Resistance

Physical Description

NKRA; Water or Solvent Wet Solid; Pellets or Large Crystals; Liquid; Other Solid; Dry Powder; Dry Powder, Liquid
White, very deliquescent powder.; The hydrate occurs as small, white, translucent crystals or granules
White deliquescent powder; [Hawley] Available as a solid (anhydrous or sesquihydrate) and concentrated solution (47% potassium carbonate); [CHEMINFO]
COLOURLESS HYGROSCOPIC CRYSTALS OR HYGROSCOPIC WHITE POWDER.

Color/Form

Colorless cubic crystals; hygroscopic
Granules or granular powder
White, deliquescent, granular, translucent powde

Hydrogen Bond Acceptor Count

3

Exact Mass

137.91215683 g/mol

Monoisotopic Mass

137.91215683 g/mol

Boiling Point

Decomposes

Heavy Atom Count

6

Taste

Alkaline taste

Density

2.29 g/cu cm
2.29 g/cm³

Odor

Odorless

Decomposition

When heated to decomposition it emits toxic fumes of K2O.

Melting Point

899 °C
891 °C

UNII

BQN1B9B9HA

GHS Hazard Statements

Aggregated GHS information provided by 3091 companies from 55 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 25 of 3091 companies. For more detailed information, please visit ECHA C&L website;
Of the 54 notification(s) provided by 3066 of 3091 companies with hazard statement code(s):;
H302 (17.42%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (52.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (49.61%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

MEDICATION (VET): EXPTL IN SHEEP FEEDS TO REDUCE INCIDENCE OF URINARY CALCULI.
ALKALIZER; DIURETIC AGENT
MEDICATION (VET): DEGREASING AGENT, KERATIN SOFTENER
For the temporary relief of symptoms due to constipation: abdominal bloating, abdominal discomfort, irregularity of bowel movements. ... Disclaimer: This homeopathic product has not been evaluated by the Food and Drug Administration for safety or efficacy. FDA is not aware of scientific evidence to support homeopathy as effective.

Pictograms

Irritant

Irritant

Impurities

Small amounts of sodium and chloride plus trace amounts (< 2ppm) of heavy metals such as lead.

Other CAS

584-08-7

Associated Chemicals

Potassium carbonate sesquihydrate; 6381-79-9

Wikipedia

Potassium carbonate
Androsterone

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Food Additives -> ACIDITY_REGULATOR; -> JECFA Functional Classes
Cosmetics -> Buffering

Methods of Manufacturing

Engel-Precht process uses magnesium oxide, potassium chloride, and carbon dioxide, separating the Engels salt (MgCO3.KHCO3.4H2O). Decomposition leaves potassium bicarbonate in solution which can be processed to potassium carbonate.
Alkyl amines or ion-exchange resins can be used with potassium chloride and carbon dioxide to yield potassium bicarbonate which is calcined to the carbonate.
Except for small amounts produced by obsolete processes, e.g. the leaching of wood ashes and the Engel-Precht process, potassium carbonate is produced by the carbonation, i.e., via reaction with carbon dioxide, of potassium hydroxide.
Potassium carbonate... is produced by the following methods of manufacture: (1) By electrolysis of potassium chloride followed by exposing the resultant potassium to carbon dioxide; (2) By treating a solution of potassium hydroxide with excess carbon dioxide to produce potassium carbonate; (3) By treating a solution of potassium hydroxide with carbon dioxide to produce potassium bicarbonate, which is then heated to yield potassium carbonate.
For more Methods of Manufacturing (Complete) data for POTASSIUM CARBONATE (6 total), please visit the HSDB record page.

General Manufacturing Information

Agriculture, Forestry, Fishing and Hunting
Fabricated Metal Product Manufacturing
Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Other (requires additional information)
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Paint and Coating Manufacturing
Not Known or Reasonably Ascertainable
All Other Basic Inorganic Chemical Manufacturing
Mining (except Oil and Gas) and support activities
Primary Metal Manufacturing
Wholesale and Retail Trade
Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
Plastics Material and Resin Manufacturing
Miscellaneous Manufacturing
Synthetic Rubber Manufacturing
Paper Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Pharmaceutical and Medicine Manufacturing
All Other Chemical Product and Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Carbonic acid, potassium salt (1:2): ACTIVE
It has been added to...skin ointments & lotions to aid contact with affected areas or skin penetration of active ingredients by dissolving keratin, sebaceous matter, or skin greases.
The cost of producing potassium carbonate is four to five times greater than that of producing sodium carbonate. Thus sodium carbonate is almost always used for applications in which the two carbonates are equivalent chemically.
In Anglo-American usage, the term potash today includes potassium carbonate as well as all potassium salts, such as KCl, K2SO4, K2SO4.MgSO4.xH2O that are used as fertilizers; the potassium content is given as K2O.
Potash is an impure form of potassium carbonate mixed with other potassium salts obtained by leaching wood ash. Pearl ash is a purer form of potassium carbonate.

Storage Conditions

Keep tightly closed.
Potassium carbonate is stored in bunkers; the ventilation air must be dry because of the hydroscopicity of the product.
Keep container tightly closed in a dry and well-ventilated place.

Interactions

Changes in urinary parameters (electrolyte levels and pH) and DNA synthesis and the morphology of the bladder epithelium were investigated in rats that were fed for 4 to 6 weeks on diets containing various Na, K, Mg, or Ca carbonate salts (3%) with or without L-ascorbic acid (5%). Beside increases in urinary pH and electrolyte levels, DNA synthesis in the bladder epithelium was increased in groups given sodium bicarbonate /and/ potassium carbonate with or without L-ascorbic acid. Furthermore some morphological alterations in the bladder epithelium were induced. Administration of ascorbic acid in combination with the salts induced levels of change greater than those with the salts alone. After administration of ascorbic acid with NH4Cl alone ... those effects on the bladder epithelium were not observed. Therefore, the authors suggest that the degree of DNA synthesis and/or morphological alteration in the rat bladder epithelium after treatment with various bases may depend on changes in urinary concentrations of sodium or potassium ions and/or pH and the presence of ascorbic acid in the urine.

Dates

Last modified: 08-15-2023

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